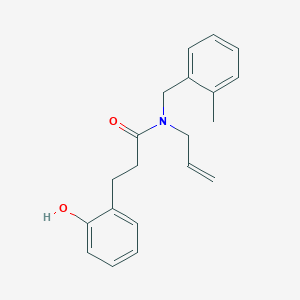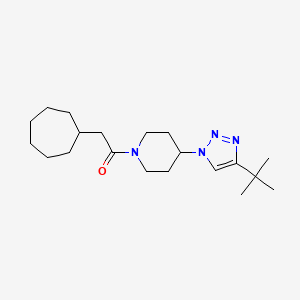![molecular formula C16H19N5O B5906863 N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B5906863.png)
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine, also known as PPNMT inhibitor, is a chemical compound used in scientific research to inhibit the enzyme phenylethanolamine N-methyltransferase (PNMT). PNMT is responsible for the conversion of norepinephrine to epinephrine in the adrenal medulla, and PPNMT inhibitor can be used to study the physiological and biochemical effects of this conversion.
Mecanismo De Acción
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor works by binding to the active site of PNMT, preventing the enzyme from converting norepinephrine to epinephrine. This inhibition can lead to a decrease in circulating levels of epinephrine and an increase in norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound inhibitor are dependent on the specific research question being investigated. However, some potential effects of this compound inhibition include changes in blood pressure, heart rate, and stress response. This compound inhibitor has also been shown to affect neurotransmitter levels in the brain, which may have implications for the treatment of psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor is its specificity for PNMT, which allows researchers to selectively inhibit this enzyme without affecting other biochemical processes. However, one limitation of this compound inhibitor is its potential for off-target effects, which may complicate the interpretation of research results.
Direcciones Futuras
There are many potential future directions for research involving N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor. One area of interest is the role of PNMT in the development and progression of cardiovascular disease. Additionally, this compound inhibitor may have therapeutic potential for the treatment of psychiatric disorders such as anxiety and depression. Further research is needed to fully understand the biochemical and physiological effects of this compound inhibition and its potential clinical applications.
Métodos De Síntesis
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor can be synthesized using a variety of methods. One common method involves the reaction of 2-methoxy-1-naphthaldehyde with propylamine, followed by the addition of sodium azide and reduction with tin (II) chloride. The resulting product can then be purified using column chromatography.
Aplicaciones Científicas De Investigación
N-[(2-methoxy-1-naphthyl)methyl]-1-propyl-1H-tetrazol-5-amine inhibitor has been used in a variety of scientific research studies to investigate the role of PNMT in various physiological and biochemical processes. For example, this compound inhibitor has been used to study the effects of epinephrine on blood pressure regulation, as well as the role of PNMT in stress response and anxiety.
Propiedades
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-propyltetrazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-3-10-21-16(18-19-20-21)17-11-14-13-7-5-4-6-12(13)8-9-15(14)22-2/h4-9H,3,10-11H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZKTQOSKSOOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NCC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
![(2,1,3-benzoxadiazol-5-ylmethyl)(2-methoxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amine](/img/structure/B5906802.png)
![N-cyclopentyl-4-[4-(ethylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B5906804.png)
![(1,1-dimethyl-2-morpholin-4-ylethyl){[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B5906810.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)




![3,6-diphenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazine](/img/structure/B5906852.png)


![N-{1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5906871.png)
